molecular formula C9H10Cl2FN B15262840 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B15262840
M. Wt: 222.08 g/mol
InChI Key: VWNJNGIJLYFTJV-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C₉H₁₀Cl₂FN. It is an important organic intermediate used in various fields such as pharmaceuticals, agrochemicals, and dyestuffs . The compound is known for its unique structure, which includes a tetrahydroisoquinoline core substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or zinc chloride (ZnCl₂) . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often require catalysts or specific solvents to facilitate the process .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the growth of pathogenic microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10Cl2FN

Molecular Weight

222.08 g/mol

IUPAC Name

7-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C9H9ClFN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H

InChI Key

VWNJNGIJLYFTJV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Cl)F.Cl

Origin of Product

United States

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